molecular formula C10H7F2N3O2 B1668512 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 166196-11-8

1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1668512
M. Wt: 239.18 g/mol
InChI Key: OPJHWTKDQYKYHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3-triazoles, which is a part of the compound , can be achieved under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields . The developed methodology was used to synthesize an antiepileptic agent, rufinamide, which was obtained in 96% isolated yield .


Chemical Reactions Analysis

The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionized the field of triazole synthesis allowing for the formation of these structures using a reliable, regioselective, and high-yielding process . This reaction has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .

Scientific Research Applications

Application in Pharmaceutical Research

  • Field : Pharmaceutical Research .
  • Summary : The 1,2,3-triazole moiety is a versatile class of heterocycles due to their widespread applications as pharmaceutical agents . For instance, Rufinamide, an antiepileptic drug (AED), is a commercially available pharmaceutical agent that contains the 1,2,3-triazole moiety .
  • Method : The high-speed ball milling (HSBM) strategy has been used for the synthesis of Rufinamide and its analogues . The Cu beads are easily recoverable from the reaction mixture and used for further reactions without any special treatment .
  • Results : The synthesis strategy was successful, and Rufinamide was synthesized efficiently .

Application in Flow Synthesis

  • Field : Flow Chemistry .
  • Summary : A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .
  • Method : This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields . 2-Ynoic acids were also used as small-chain alkyne donors in a decarboxylation/cycloaddition cascade .
  • Results : The developed methodology was used to synthesize an antiepileptic agent, Rufinamide, which was obtained in 96% isolated yield .

Safety And Hazards

The safety data sheet for 2,6-Difluorobenzyl bromide, a related compound, indicates that it causes severe skin burns and eye damage . Precautionary measures include not breathing dust, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and taking off immediately all contaminated clothing and rinsing skin with water/shower .

properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c11-7-2-1-3-8(12)6(7)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJHWTKDQYKYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168080
Record name CGP-47292
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

CAS RN

166196-11-8
Record name 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CGP-47292
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGP-47292
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGP-47292
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

2,6-Difluorobenzyl azide (III) (7.0 g, 41.4 mmoles) is suspended in a H2O-tBuOH 1:1 mixture (120 ml), then propiolic acid (3.19 g, 45.6 mmoles), an ascorbic acid 1M solution (4.2 ml) and a CuSO4 0.3 M solution (1.4 ml) are added thereto. The reaction mixture is kept at 25° C. under stirring and is completed after 2 h. The mixture is left to cool at room temperature thereby precipitating the product. The solid is filtered off on a Buchner filter, washed with ethyl ether and dried under vacuum.
Quantity
7 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
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120 mL
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3.19 g
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reactant
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0 (± 1) mol
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[Compound]
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solution
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4.2 mL
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reactant
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[Compound]
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solution
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1.4 mL
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reactant
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Synthesis routes and methods II

Procedure details

A suspension of 10.25 g (158 mmol) of NaN3, 2.5 g (7.76 mmol) of tetrabutylammonium bromide and 25 g (154 mmol) of 2,6-difluorobenzyl chloride in 50 mL of isopropyl acetate was left stirring at 20-25° C. during 14 h until showing completion by TLC. The resultant mixture was washed with 10% NaCl aqueous solution at 0° C. to remove unreacted NaN3 and the organic phase was stirred with a solution of 17.26 g (246 mmol) of propiolic acid in 50 mL of water at 50° C. during 8 h. After cooling to 20-25° C., the pH was adjusted to 3.2-3.4 by addition of 30% aqueous solution of NaOH and, after one hour at 20-25° C., the suspension was filtered. The solid was further washed with 25 mL of isopropyl acetate precooled at 0-5° C., washed with 40 mL of water dried at 200 mbar and 50° C. to obtain 21.52 g (57.4%) of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (purity by UPLC area: 99.94%, 3H-isomer: 0.06%).
Name
Quantity
10.25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
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Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
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17.26 g
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reactant
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50 mL
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aqueous solution
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Synthesis routes and methods III

Procedure details

A mixture of Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate. (50 gms) and a solution of sodium hydroxide (11.76 gms in 100 ml water) were stirred at room temperature contents till it becomes clear. Hydrochloric acid (30 ml ) in DM water (70 ml) was charged to above reaction mass. Adjusted the PH of the reaction till 2-3 by adding the hydrochloric acid solution at 25-30° C. After the completion, reaction mass was filtered and dried the material at 65° C.-70° C. for 15 hours. Yield: 40 gms
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100 mL
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30 mL
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70 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

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